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molecular formula C8H10OS B1207423 2-(Phenylthio)ethanol CAS No. 699-12-7

2-(Phenylthio)ethanol

Cat. No. B1207423
M. Wt: 154.23 g/mol
InChI Key: KWWZHCSQVRVQGF-UHFFFAOYSA-N
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Patent
US07271283B2

Procedure details

Benzenethiol is reacted with 1,3-dioxolan-2-one to form 2-(phenylthio)ethanol. The 2-(phenylthio)ethanol is isolated and then converted to 2-(phenylthio)ethanethiol using triphenylphosphine, diisopropyl azodicarboxylate (DIAD), and thiolacetic acid followed by hydrolysis of the resulting acetate with potassium hydoxide in methanol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([SH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[O:8]1[CH2:12][CH2:11]OC1=O>>[C:1]1([S:7][CH2:11][CH2:12][OH:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)S
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1C(OCC1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)SCCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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